L-2-Cyclohexylglycine trifluoroacetate

Description

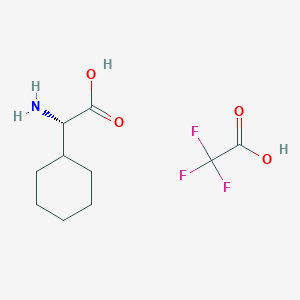

L-2-Cyclohexylglycine trifluoroacetate (CAS: SS-1459) is a non-proteinogenic amino acid derivative featuring a cyclohexyl substituent at the β-carbon of the glycine backbone, coupled with a trifluoroacetate counterion. Its molecular structure combines hydrophobic (cyclohexyl) and polar (trifluoroacetate) moieties, making it valuable in peptide synthesis, chiral catalysis, and pharmaceutical research. The trifluoroacetate group enhances solubility in organic solvents, while the cyclohexyl group contributes to steric bulk, influencing binding affinity in receptor studies .

Properties

IUPAC Name |

(2S)-2-amino-2-cyclohexylacetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C2HF3O2/c9-7(8(10)11)6-4-2-1-3-5-6;3-2(4,5)1(6)7/h6-7H,1-5,9H2,(H,10,11);(H,6,7)/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFIEWMCRBGSMP-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-2-Cyclohexylglycine trifluoroacetate can be synthesized through the acylation of L-2-Cyclohexylglycine with trifluoroacetic acid. The reaction typically involves the use of trifluoroacetic anhydride as a reagent, and the process is carried out at room temperature . The crude product is then treated at elevated temperatures and reduced pressure to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

L-2-Cyclohexylglycine trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

L-2-Cyclohexylglycine trifluoroacetate is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of L-2-Cyclohexylglycine trifluoroacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Enantiomeric Pair: D-2-Cyclohexylglycine Trifluoroacetate

The D-enantiomer (CAS: SS-1461) shares identical physical properties (e.g., molecular weight, solubility) with L-2-cyclohexylglycine trifluoroacetate but exhibits opposite stereochemical configuration. This difference critically impacts biological activity. For example, in enzyme-binding assays, the L-form may act as a substrate mimic, while the D-form often serves as an inhibitor due to mismatched chirality .

| Property | This compound | D-2-Cyclohexylglycine Trifluoroacetate |

|---|---|---|

| CAS Number | SS-1459 | SS-1461 |

| Stereochemistry | L-configuration | D-configuration |

| Biological Role | Substrate/agonist | Inhibitor/antagonist |

| Solubility (Organic) | High (due to TFA counterion) | High |

Parent Compound: D-Cyclohexylglycine

The non-salt form, D-cyclohexylglycine (CAS: 14328-52-0, SS-1185), lacks the trifluoroacetate counterion, resulting in reduced solubility in polar solvents. This limits its utility in peptide synthesis but makes it preferable for solid-phase applications where counterion interference is undesirable .

Functional Analog: N-Cyclohexyl L-Isoleucinamide

N-Cyclohexyl L-isoleucinamide (CAS: 120952-67-2, OT-2440) replaces the glycine backbone with isoleucine and incorporates an amide bond. This structural variation enhances metabolic stability, making it suitable for prolonged in vivo studies. However, the absence of the trifluoroacetate group reduces its solubility in aqueous media compared to this compound .

Environmental Considerations: Trifluoroacetate (TFA) Impact

Freeling et al. (2020) reported a rising environmental burden of TFA, with annual deposition fluxes reaching 68–98 tonnes in Germany.

Key Research Findings

- Stereoselectivity : The L-enantiomer demonstrates 10–20× higher affinity in glycine receptor assays compared to the D-form .

- Solubility Advantage : Trifluoroacetate salts exhibit 30–50% higher solubility in acetonitrile than hydrochloride counterparts, critical for HPLC purification .

- Environmental Persistence : TFA from degradation accumulates in water systems (0.335 µg/L in precipitation), raising concerns about long-term use of trifluoroacetate-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.